4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a cyclopropylmethoxy group and a pyrrolidin-1-yl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Attachment to Aniline: The cyclopropylmethyl halide is then reacted with 2-(pyrrolidin-1-yl)aniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the aniline ring.
Reduction: Reduced forms of the cyclopropylmethoxy group.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the pyrrolidin-1-yl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonyl-3-(pyrrolidin-1-yl)aniline: Similar structure but with a methylsulfonyl group instead of a cyclopropylmethoxy group.
3-Pyrrolidin-1-ylaniline: Lacks the cyclopropylmethoxy group, making it less complex.
Uniqueness
4-(Cyclopropylmethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the presence of both the cyclopropylmethoxy and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C14H20N2O/c15-13-6-5-12(17-10-11-3-4-11)9-14(13)16-7-1-2-8-16/h5-6,9,11H,1-4,7-8,10,15H2 |
InChI Key |
XAKVBMDRNPOLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)OCC3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.